3-Bromo-5-(2-fluorophenyl)pyridine
Overview
Description
3-Bromo-5-(2-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7BrFN and its molecular weight is 252.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds : It's used as an important intermediate in the synthesis of various biologically active compounds. This process typically involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Improved Synthesis Methods : Improved methods for synthesizing related compounds have been developed, which offer higher yields and purity, suitable for industrial production (Pei-w, 2015).
Spectroscopic and Theoretical Studies : The compound has been the subject of spectroscopic studies using techniques like FT-IR and NMR, as well as theoretical studies using density functional theory. These studies are crucial for understanding its physical and chemical properties (Vural & Kara, 2017).
Application in Drug Development : Its derivatives have been explored for their potential in drug development, particularly in the creation of novel drugs with specific biological activities (Zhou et al., 2015).
Radiopharmaceuticals : It's used in the synthesis of radioligands for positron emission tomography (PET) imaging, contributing to the development of diagnostic tools in medicine (Roger et al., 2006).
Ligand Development for Receptors : Derivatives of this compound have been synthesized and evaluated for their affinity for nicotinic acetylcholine receptors, showing potential as pharmacological probes or medications (Koren et al., 1998).
Quantum Mechanical Investigations : Quantum mechanical investigations of novel pyridine derivatives synthesized through cross-coupling reactions have been conducted, providing insight into their reactivity and potential applications in fields like liquid crystal technology (Ahmad et al., 2017).
Properties
IUPAC Name |
3-bromo-5-(2-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-8(6-14-7-9)10-3-1-2-4-11(10)13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNVYHPZQRQDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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